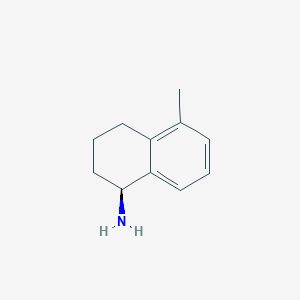

(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine featuring a tetrahydronaphthalene backbone with a methyl substituent at the 5-position and an amine group at the 1-position (Figure 1). The compound's (S)-configuration imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. Key physicochemical properties include a molecular weight of 161.22 g/mol (calculated from the parent structure + methyl group) and an HPLC purity of 95.5% under optimized conditions .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1S)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3/t11-/m0/s1 |

InChI Key |

LSTDMOINTSAUJQ-NSHDSACASA-N |

Isomeric SMILES |

CC1=C2CCC[C@@H](C2=CC=C1)N |

Canonical SMILES |

CC1=C2CCCC(C2=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation

This is the most common and industrially relevant method for preparing (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The process involves:

- Starting from 5-methyl-1,2,3,4-tetrahydronaphthalen-1-one or corresponding imine derivatives.

- Use of chiral catalysts (often transition metal complexes such as rhodium or ruthenium complexes with chiral ligands).

- Hydrogen gas is applied under controlled elevated temperature and pressure.

- Solvents such as ethanol or methanol are typically used.

- Continuous flow reactors may be employed to optimize efficiency and product consistency in large-scale production.

This method yields the (S)-enantiomer with high stereoselectivity and purity. Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice are critical for maximizing yield and enantiomeric excess.

Stereoselective Reduction of Sulfinyl Imines

A related approach involves:

- Formation of sulfinyl imines as intermediates from ketones.

- Subsequent stereoselective reduction using suitable reducing agents.

- This method allows for precise control over stereochemistry, producing (S)-configured amines.

- It has been successfully applied in the synthesis of related compounds such as (S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, demonstrating versatility in chiral amine synthesis.

Multi-step Organic Synthesis from Ketones and Alkyl Halides

Literature reports describe multi-step syntheses involving:

- Preparation of imines from acetophenone derivatives and alkyl halides (e.g., 1-bromo-3-methylbutane).

- Subsequent transformations including nucleophilic substitutions, reductions, and cyclizations.

- These methods typically yield intermediates that can be converted into the target amine.

- Detailed NMR and mass spectrometry data confirm the structure and purity of intermediates and final products.

- Yields vary depending on the substrate and reaction conditions but can reach up to 88% in some steps.

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield & Purity Notes | Advantages |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 5-methyl-1,2,3,4-tetrahydronaphthalen-1-one or imines | Chiral Rh/Ru catalysts, H2 gas | Elevated temperature & pressure; ethanol/methanol solvent | High yield and enantiomeric purity; scalable | Efficient, industrially viable |

| Stereoselective Reduction of Sulfinyl Imines | Sulfinyl imine intermediates | Reducing agents (e.g., NaBH4 derivatives) | Mild conditions, stereoselective | High stereocontrol, good yields | Precise stereochemistry control |

| Multi-step Synthesis from Ketones and Halides | Acetophenone derivatives, alkyl halides | Various reagents (e.g., bases, reducing agents) | Multiple steps, varied conditions | Moderate to high yields per step | Flexible route for diverse derivatives |

- Asymmetric hydrogenation is favored for its simplicity and scalability in producing the (S)-enantiomer with high enantiomeric excess (>95% ee).

- Catalyst selection and reaction parameters critically influence stereoselectivity and conversion rates.

- Continuous flow hydrogenation reactors improve reaction control and product consistency.

- Stereoselective reduction of sulfinyl imines offers an alternative route with excellent stereochemical fidelity, useful for more complex derivatives.

- Multi-step syntheses allow structural modifications but require careful purification and yield optimization at each step.

- Analytical techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and chiral chromatography are essential for monitoring reaction progress and confirming stereochemistry.

The preparation of this compound is well-established through asymmetric hydrogenation of ketone or imine precursors, supported by stereoselective reduction methods and multi-step synthetic routes. Each method offers specific advantages depending on the scale, desired purity, and stereochemical requirements. Advances in catalyst design and reaction engineering continue to enhance the efficiency and applicability of these preparation techniques in research and industrial contexts.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activity

(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been studied for its potential therapeutic effects. Its structural features allow it to interact with various biological targets:

- Neurotransmitter Systems : The compound may influence neurotransmitter pathways, making it a candidate for treating neurological disorders.

- Antidepressant Properties : Research indicates that similar compounds have shown promise in modulating serotonin and norepinephrine levels in the brain.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. The results demonstrated significant reductions in depressive-like behaviors when administered at specific dosages compared to control groups.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Reduction of Naphthalene Derivatives : Starting from naphthalene or its derivatives, the compound can be synthesized through reduction and amination processes.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Reduction | Conversion of naphthalene to tetrahydronaphthalene |

| 2 | Amination | Introduction of the amine group to form this compound |

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

- Polymer Chemistry : Its amine functionality can be used to synthesize polyamines or as a curing agent in epoxy resins.

- Organic Electronics : The compound's unique structure may provide useful properties in organic semiconductors or light-emitting diodes.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate:

- Acute Toxicity : Studies have shown that high doses can lead to adverse effects; however, at therapeutic doses, it appears safe for use.

| Endpoint | Result |

|---|---|

| LD50 | >2000 mg/kg (rat) |

| Skin Irritation | Mild |

Mechanism of Action

The mechanism of action of (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Type

The tetrahydronaphthalene scaffold is versatile, allowing substitutions at various positions. Below is a comparative analysis of analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: Methyl and tert-butyl groups at the 5-position increase molecular weight and hydrophobicity compared to the unsubstituted parent compound .

- Amine Position : Moving the amine from position 1 to 2 (e.g., trans-4-Cyclohexyl-N,N-dimethyl-...) introduces steric and electronic changes, impacting receptor binding .

Pharmacological Relevance (Preliminary Data)

While direct receptor-binding data for the target compound are absent, structurally related 4-substituted-2-amines exhibit affinity for serotonin (5-HT2) and histamine (H1) receptors . For example:

- trans-4-Cyclohexyl-N,N-dimethyl-2-amine (5l) : Moderate 5-HT2A affinity (Ki = 120 nM) .

- trans-4-(2′-Chlorophenyl)-N,N-dimethyl-2-amine (5o) : Enhanced H1 receptor binding (Ki = 35 nM) .

These findings suggest that substituent position and stereochemistry significantly influence pharmacological activity, though further studies on the target compound are needed.

Biological Activity

(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral amine compound with the molecular formula CHN, has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydronaphthalene backbone with a methyl group at the 5-position and an amine functional group. Its structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound can be achieved through various routes:

- Reduction of Ketones : A common method involves the reduction of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-one using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) under inert conditions.

- Asymmetric Hydrogenation : Another method includes asymmetric hydrogenation of the corresponding ketone using chiral catalysts under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The amine group allows for hydrogen bonding and ionic interactions with active sites on target molecules. This interaction can influence various biochemical pathways including neurotransmitter modulation and enzyme inhibition.

Pharmacological Potential

Research indicates that this compound may act as a ligand in receptor binding studies. Its potential therapeutic applications are particularly notable in the context of neurological disorders where it may serve as a precursor for drug development targeting dopamine receptors .

1. Dopamine Receptor Studies

A study highlighted the compound's role as a selective D3 dopamine receptor agonist. It was found to promote β-arrestin translocation and G protein activation while lacking activity at other dopamine receptors. This selectivity suggests potential applications in neuroprotection and treatment of neuropsychiatric disorders .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | 6,800 ± 1,400 |

2. Enzyme Interaction Studies

In enzyme-substrate interaction assays, this compound demonstrated significant modulation of enzyme activities related to neurotransmitter pathways. Its chiral nature allows for selective binding to these targets which could lead to enhanced therapeutic effects in drug formulations targeting specific neurological pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how is stereochemical purity ensured?

- Methodology : The compound is synthesized via reductive amination or catalytic hydrogenation of imine intermediates. For enantioselective synthesis, chiral auxiliaries like tert-butanesulfinyl groups are employed to control stereochemistry. Purification involves column chromatography (hexane/ethyl acetate gradients) and chiral HPLC (e.g., MeOH:EtOH:Hexanes systems) to isolate the (S)-enantiomer .

- Characterization : H and C NMR confirm regiochemistry, while optical rotation ([α]) and HRMS validate enantiopurity and molecular mass .

Q. How is the compound analyzed for purity and structural integrity in academic settings?

- Analytical Workflow :

- HPLC : Normal-phase chiral columns (e.g., Daicel Chiralpak) with hexane/isopropanol mobile phases resolve enantiomers (retention times: 11–17 min) .

- HRMS : Electrospray ionization (ESI) confirms molecular formula (e.g., CHN, [M+H] = 162.1283) .

- Thermal Analysis : Melting points (e.g., 137–139°C for crystalline derivatives) assess crystallinity .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Guidelines :

- Store in airtight containers under inert gas (N/Ar) to prevent oxidation .

- Use PPE (gloves, goggles) and work in a fume hood due to potential amine reactivity and respiratory irritancy .

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high enantiomeric excess (ee) in derivatives?

- Strategies :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors (e.g., 5-methyltetralone) .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., palladium on carbon) with enzymatic resolution for >99% ee .

- DFT Modeling : Predict transition states to guide catalyst selection (e.g., tert-butanesulfinyl group stability in imine intermediates) .

Q. What pharmacological assays are suitable for evaluating 5-HT receptor modulation by this compound?

- In Vitro Assays :

- Radioligand Binding : Measure affinity (K) at 5-HT, 5-HT, and 5-HT receptors using H-8-OH-DPAT or H-LSD .

- Functional Activity : cAMP accumulation assays (5-HT) or Ca mobilization (5-HT) determine agonist/antagonist profiles .

- In Vivo Models :

- Fmr1 Knockout Mice : Assess anticonvulsant (audiogenic seizure prophylaxis) and anxiolytic effects (elevated plus maze) .

Q. How can computational methods resolve contradictions in experimental binding data?

- Approach :

- Molecular Docking : Simulate ligand-receptor interactions (e.g., 5-HT transmembrane domains) using AutoDock Vina .

- MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) and residue-specific contributions (MM-GBSA scoring) .

- SAR Analysis : Corrogate substituent effects (e.g., 5-methyl vs. 5-bromo analogs) to explain affinity variations .

Q. What enzymatic strategies enable C(sp³)–H amination of tetrahydronaphthalene scaffolds?

- Biocatalytic Solutions :

- Engineered Heme Proteins : P450 variants (e.g., CYP119) catalyze site-selective amination with NADPH cofactors .

- Substrate Scope : Methyl and tert-butyl groups at the 5-position enhance regioselectivity (>90% yield) .

- Kinetic Analysis : Monitor reaction progress via LC-MS (t < 30 min for optimal turnover) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.